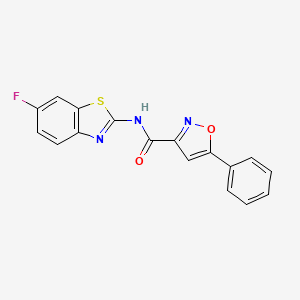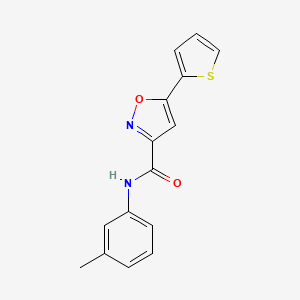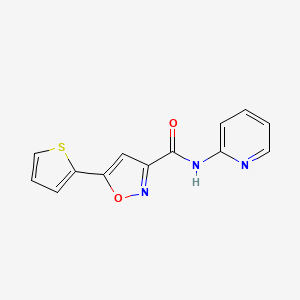![molecular formula C13H8BrN3O2S B11362489 N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide](/img/structure/B11362489.png)
N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide is a heterocyclic compound that combines a furan ring with a thiadiazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide typically involves the reaction of furan-2-carbonyl chloride with 4-bromoaniline in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dry dichloromethane at room temperature, yielding the desired product in excellent yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other groups using reagents like organometallic compounds.
Oxidation and Reduction: The furan and thiadiazole rings can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like triphenylphosphine palladium and potassium phosphate.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various arylated derivatives, while oxidation and reduction can modify the functional groups on the furan and thiadiazole rings.
Scientific Research Applications
N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It has shown potential as an antibacterial agent against drug-resistant bacteria such as Acinetobacter baumannii and Klebsiella pneumoniae.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide involves its interaction with bacterial enzymes and proteins, disrupting their normal function. This leads to the inhibition of bacterial growth and proliferation. Molecular docking studies have shown that the compound can bind to the active sites of these enzymes, stabilizing the interaction and enhancing its antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)furan-2-carboxamide: Shares the furan and bromophenyl moieties but lacks the thiadiazole ring.
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir, which contain the thiazole ring, exhibit similar biological activities.
Uniqueness
N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide is unique due to the combination of the furan and thiadiazole rings, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications.
Properties
Molecular Formula |
C13H8BrN3O2S |
|---|---|
Molecular Weight |
350.19 g/mol |
IUPAC Name |
N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide |
InChI |
InChI=1S/C13H8BrN3O2S/c14-9-5-3-8(4-6-9)11-15-13(20-17-11)16-12(18)10-2-1-7-19-10/h1-7H,(H,15,16,17,18) |
InChI Key |
AYGWPNIVSKOXOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NC(=NS2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-N-(4-methoxyphenyl)-2-[(2-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide](/img/structure/B11362407.png)
![4-(2-methylpropoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B11362418.png)
![2-(2-chlorophenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide](/img/structure/B11362420.png)
![2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-acetylphenyl)acetamide](/img/structure/B11362423.png)
![N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide](/img/structure/B11362428.png)
![2-(4-chlorophenyl)-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11362436.png)


![N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11362447.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11362450.png)

![2-(2-methyl-1,3-thiazol-4-yl)-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B11362459.png)
![2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(biphenyl-2-yl)acetamide](/img/structure/B11362471.png)
![2-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-N-(2-ethoxyphenyl)-4,6-dimethylpyridine-3-carboxamide](/img/structure/B11362481.png)
